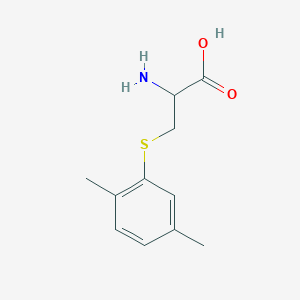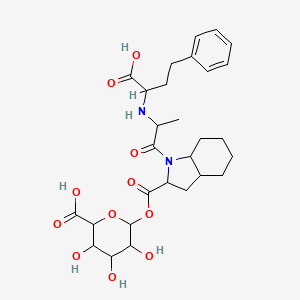
Trandolaprilat Acyl--D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trandolaprilat Acyl–D-glucuronide is a metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound is formed through the conjugation of trandolaprilat with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat Acyl–D-glucuronide involves the enzymatic conjugation of trandolaprilat with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are membrane-bound and located in the liver . The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature to mimic the in vivo environment.
Industrial Production Methods: Industrial production of Trandolaprilat Acyl–D-glucuronide follows similar enzymatic processes but on a larger scale. The use of recombinant UGT enzymes and optimized reaction conditions ensures high yield and purity of the product. The process involves the fermentation of genetically engineered microorganisms that express the UGT enzymes, followed by extraction and purification of the glucuronide conjugate .
Analyse Chemischer Reaktionen
Types of Reactions: Trandolaprilat Acyl–D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water and is catalyzed by esterases, leading to the breakdown of the glucuronide conjugate into trandolaprilat and glucuronic acid.
Major Products: The major products formed from these reactions include trandolaprilat, glucuronic acid, and various protein adducts resulting from transacylation .
Wissenschaftliche Forschungsanwendungen
Trandolaprilat Acyl–D-glucuronide has several applications in scientific research:
Wirkmechanismus
Trandolaprilat Acyl–D-glucuronide exerts its effects through the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure . The glucuronide conjugate itself is inactive but serves as a means of excreting the active trandolaprilat from the body .
Vergleich Mit ähnlichen Verbindungen
Trandolaprilat: The active metabolite of trandolapril, which directly inhibits ACE.
Other Acyl Glucuronides: Compounds such as ibuprofen acyl glucuronide and diclofenac acyl glucuronide, which are formed through similar glucuronidation processes and exhibit similar reactivity and potential for toxicity.
Uniqueness: Trandolaprilat Acyl–D-glucuronide is unique in its specific formation from trandolaprilat and its role in the metabolism and excretion of this ACE inhibitor. Its study provides valuable insights into the pharmacokinetics and safety of trandolapril and other similar drugs .
Eigenschaften
Molekularformel |
C28H38N2O11 |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38) |
InChI-Schlüssel |
ZEDQQJMZPSYJNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
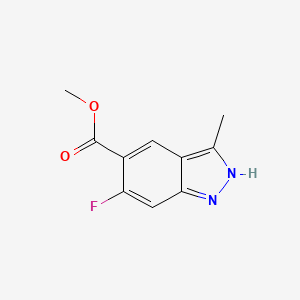
![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)
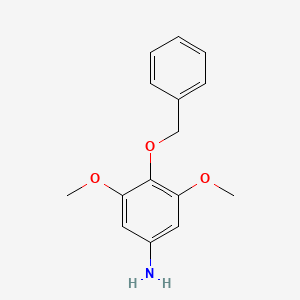
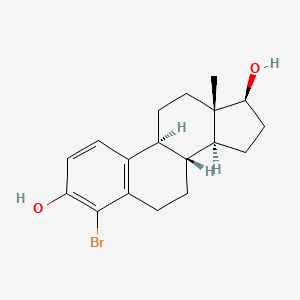


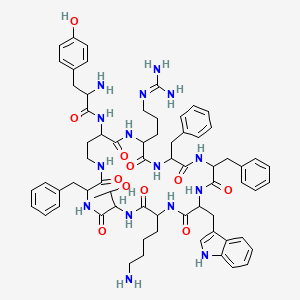
![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
![4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B12285720.png)
